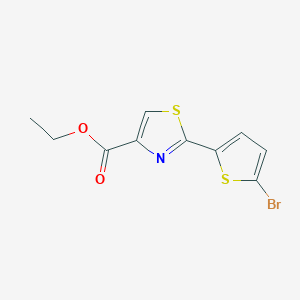

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and any known synonyms or identifiers. It may also include information on its preparation or sources .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves examining the compound’s molecular structure, including the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can provide insights into its reactivity and stability .Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral data. These properties can provide insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

-

Transition metal catalyzed synthesis of thiophene-based polymers

- Application : This compound is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .

- Method : The synthesis involves nickel and palladium-based catalytic systems. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .

- Results : The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

-

Synthesis of diketopyrrolopyrrole (DPP) based materials

- Application : 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione (DDP-Br 2), a related compound, is used in the synthesis of DPP based materials which show hole or ambipolar transport behavior .

- Method : The specific synthesis method is not mentioned in the source, but it likely involves organic synthesis techniques .

- Results : The synthesized materials show mobilities of charge carriers in the range of 0.1-1 cm² V-1 s-1 .

-

Synthesis of 2-[(5-Bromo-2-thienyl)methyl]-2-ethyl-1,3-propanediol

- Application : This compound is a related compound and might be used in various organic synthesis applications .

- Method : The specific synthesis method is not mentioned in the source, but it likely involves organic synthesis techniques .

- Results : The synthesized compound could be used as a building block in the synthesis of various organic compounds .

-

Synthesis of ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Application : This compound is a related compound and might be used in various organic synthesis applications .

- Method : The specific synthesis method is not mentioned in the source, but it likely involves organic synthesis techniques .

- Results : The synthesized compound could be used as a building block in the synthesis of various organic compounds .

-

Synthesis of 2-[(5-Bromo-2-thienyl)methyl]-2-ethyl-1,3-propanediol

- Application : This compound is a related compound and might be used in various organic synthesis applications .

- Method : The specific synthesis method is not mentioned in the source, but it likely involves organic synthesis techniques .

- Results : The synthesized compound could be used as a building block in the synthesis of various organic compounds .

-

Synthesis of ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Application : This compound is a related compound and might be used in various organic synthesis applications .

- Method : The specific synthesis method is not mentioned in the source, but it likely involves organic synthesis techniques .

- Results : The synthesized compound could be used as a building block in the synthesis of various organic compounds .

Safety And Hazards

Propiedades

IUPAC Name |

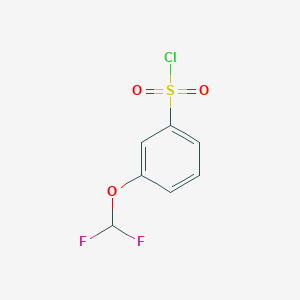

ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDNCYJCQLXMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381521 |

Source

|

| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate | |

CAS RN |

423768-45-0 |

Source

|

| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.